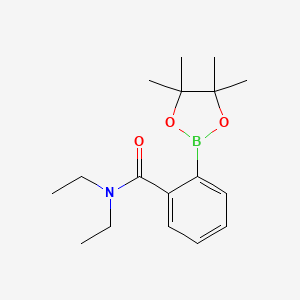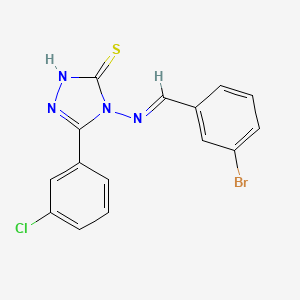
Proquinazid D7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Proquinazid D7 is an isotope-labeled analog of the quinazolinone fungicide proquinazid. In this compound, the propoxy protons are replaced by deuterium, making it useful for various analytical applications . Proquinazid itself is a fungicide used to control powdery mildew in high-value crops .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Proquinazid D7 involves the replacement of the propoxy protons in proquinazid with deuterium. This can be achieved through a multi-step synthesis process. One method involves the use of sodium 6-hydroxyhexanoate and sodium hydride in anhydrous dimethylformamide (DMF) to prepare a hapten that displays the entire 6-iodoquinazolin-4(3H)-one moiety .
Industrial Production Methods: Industrial production of this compound typically involves isotope labeling techniques. These techniques ensure that the physical properties of the labeled compound closely match those of the non-labeled counterpart, allowing for accurate quantitative analysis in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Proquinazid D7 undergoes various chemical reactions, including substitution and complex formation. The isotope-labeled nature of the compound makes it particularly useful in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium hydride, anhydrous DMF, and sodium 6-hydroxyhexanoate . These reagents facilitate the substitution reactions necessary for the synthesis and analysis of the compound.
Major Products Formed: The major products formed from reactions involving this compound are typically isotope-labeled analogs of the original compound. These products are used in various analytical applications to ensure accurate quantification and analysis .
Applications De Recherche Scientifique
Proquinazid D7 has a wide range of scientific research applications. It is primarily used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides . This technique is valuable in overcoming matrix effects encountered in usual liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses . Additionally, this compound is used in immunoassays for the rapid monitoring of chemical contaminants in agricultural products .
Mécanisme D'action
The mechanism of action of Proquinazid D7 is similar to that of proquinazid. It interferes with the signal transduction between fungal and plant cells, thereby controlling fungal infections . The isotope-labeled nature of this compound allows for precise tracking and analysis in various research applications .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Proquinazid D7 include other isotope-labeled analogs of fungicides and pesticides. These compounds are used in various analytical techniques to ensure accurate quantification and analysis .
Uniqueness: this compound is unique due to its isotope-labeled nature, which allows for precise and accurate analysis in scientific research. Its ability to overcome matrix effects in analytical techniques makes it a valuable tool in the quantitative analysis of pesticides .
Propriétés
Formule moléculaire |
C14H17IN2O2 |
|---|---|
Poids moléculaire |
379.24 g/mol |
Nom IUPAC |
2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-6-iodo-3-propylquinazolin-4-one |
InChI |
InChI=1S/C14H17IN2O2/c1-3-7-17-13(18)11-9-10(15)5-6-12(11)16-14(17)19-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3/i2D3,4D2,8D2 |
Clé InChI |
FLVBXVXXXMLMOX-JVLKTEDCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=NC2=C(C=C(C=C2)I)C(=O)N1CCC |
SMILES canonique |
CCCN1C(=O)C2=C(C=CC(=C2)I)N=C1OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)



![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)


![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)
![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)

![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)
